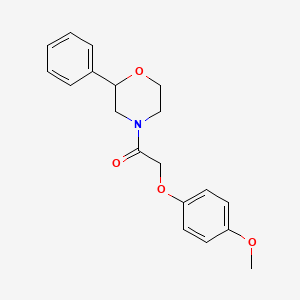

2-(4-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-1-(2-phenylmorpholin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-22-16-7-9-17(10-8-16)24-14-19(21)20-11-12-23-18(13-20)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKYKVQBMNVLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone, with the CAS number 922348-69-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound features a methoxyphenoxy group attached to a morpholino ethanone framework, which contributes to its unique reactivity and biological properties. The presence of the morpholine moiety is significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanism of action and efficacy in vivo .

Anticancer Activity

The compound has also been studied for its anticancer properties. In cell line assays, it exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

| HeLa (Cervical Cancer) | 20 |

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, potentially through modulation of key signaling pathways such as the PI3K/Akt pathway .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.

- Receptor Interaction: It is hypothesized that the morpholino group enhances binding affinity to certain receptors, facilitating its biological effects.

- Redox Activity: The presence of the methoxy group may influence redox reactions within cells, impacting oxidative stress levels and cellular signaling pathways .

Case Studies

Several studies have reported on the efficacy of this compound:

- Study on Antimicrobial Efficacy: A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a novel antibiotic agent .

- Anticancer Research: A recent publication in Cancer Letters explored the cytotoxic effects of various derivatives of this compound. Results indicated that modifications to the phenyl and methoxy groups could enhance anticancer activity .

- Mechanistic Insights: Research published in Molecular Pharmacology provided insights into the molecular targets affected by this compound, revealing its role in modulating apoptosis-related proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Morpholino vs. Thioxo Modifications: The replacement of the oxygen atom in the morpholino ring with sulfur (e.g., 1-(4-methylphenyl)-2-morpholino-2-thioxo-1-ethanone) introduces a thioamide group, which may enhance metal-binding affinity or alter solubility .

- Phenoxy vs. Ester Groups: Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate replaces the ketone with an ester, likely increasing hydrolytic stability but reducing electrophilicity .

- Hydroxyl vs.

Physicochemical and Spectroscopic Properties

- Thermal Stability: Derivatives like 2-(ethylamino)-1-(3-hydroxyphenyl)ethanone hydrochloride exhibit high melting points (203–205°C), indicating strong ionic lattice interactions . Comparable data for the target compound is lacking but could be inferred from morpholino-containing analogs.

- Spectroscopic Identification: JWH-201 (2-(4-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) was characterized using GC-FTIR, demonstrating the utility of vibrational spectroscopy in distinguishing methoxyphenyl-substituted ketones .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of solvent polarity, temperature, and catalysts. Polar aprotic solvents like DMF or dichloromethane are often preferred for nucleophilic substitution reactions involving morpholine derivatives. Evidence suggests that reaction temperatures between 60–80°C and catalysts like potassium carbonate improve yields by facilitating ether bond formation . However, proprietary protocols or incomplete public data may necessitate iterative experimentation, including thin-layer chromatography (TLC) monitoring .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying aromatic protons (δ 6.5–8.0 ppm) and morpholine/methoxy group signals (δ 3.0–4.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹). Cross-referencing with crystallographic data from analogous compounds (e.g., methoxyphenyl-morpholino derivatives) aids in structural assignments .

Q. What solubility properties should researchers anticipate for this compound in experimental setups?

- Methodological Answer : The compound is likely soluble in organic solvents like ethanol, DMSO, or chloroform due to its aromatic and morpholine moieties. However, solubility in aqueous buffers is limited. Pre-formulation studies using UV-Vis spectroscopy or HPLC can quantify solubility thresholds. Evidence from structurally similar compounds suggests logP values >3, indicating high lipophilicity .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in disease models?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

- Anti-inflammatory potential : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages (see for related ethanone derivatives with anti-inflammatory activity).

- Enzyme inhibition : Use fluorescence-based assays to test inhibition of kinases or GPCRs, given the morpholine group’s role in receptor modulation .

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with dose-response curves to determine IC₅₀ values .

Q. What strategies mitigate data contradictions in pharmacological studies involving this compound?

- Methodological Answer : Contradictions often arise from batch-to-batch purity variations or assay specificity. Implement:

- Standardized purification : Column chromatography or recrystallization to ≥95% purity (HPLC-verified).

- Orthogonal assays : Validate results across multiple models (e.g., in vitro + in vivo).

- Control experiments : Use structurally similar inactive analogs to confirm target specificity .

Q. How can computational methods guide the optimization of this compound as a lead compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. QSAR models identify substituents enhancing potency—e.g., replacing methoxy with halogen groups for improved lipophilicity. MD simulations assess conformational stability in binding pockets .

Q. What analytical techniques resolve degradation products during stability studies?

- Methodological Answer : Accelerated stability testing under stress conditions (heat, light, pH extremes) coupled with LC-MS/MS identifies degradation pathways. For example, hydrolysis of the morpholine ring or oxidation of the methoxy group may occur. Quantify degradation kinetics using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.